(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one
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Overview
Description
(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzyl group, and an o-tolylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with o-toluidine in the presence of a suitable catalyst, followed by cyclization with thioglycolic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted thiazolidinones
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Explored for its use in the development of novel materials with unique electronic and optical properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-ones: Compounds with a similar thiazolidinone ring structure but different substituents.
Benzylidene derivatives: Compounds with a benzylidene group attached to various heterocyclic rings.
Uniqueness
(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one is unique due to the specific combination of its nitrobenzyl and o-tolylimino substituents, which confer distinct chemical and biological properties compared to other thiazolidin-4-ones and benzylidene derivatives.
Properties
IUPAC Name |
2-(2-methylphenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-6-2-4-8-13(11)18-17-19-16(21)15(24-17)10-12-7-3-5-9-14(12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJKFWRMDZTKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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